2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Description
This compound features a 1,4-dihydroquinolin-4-one core substituted with a benzenesulfonyl group at position 3 and an N-(2,5-dimethylphenyl)acetamide side chain. The quinolinone scaffold is associated with diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-12-13-18(2)21(14-17)26-24(28)16-27-15-23(25(29)20-10-6-7-11-22(20)27)32(30,31)19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYFEIMBVCTOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinoline derivatives.
Scientific Research Applications
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues of Acetamide Derivatives
Substituted Phenylacetamides
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (EP 3 348 550A1): Core Structure: Benzothiazole instead of quinolinone. Substituents: 2,5-Dimethoxyphenyl (electron-donating groups) and trifluoromethyl (electron-withdrawing). Application: Likely targets kinase pathways due to benzothiazole’s prevalence in kinase inhibitors. Key Difference: The benzothiazole core may confer higher metabolic stability compared to quinolinone.
- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Kanto Catalog): Structure: Lacks heterocyclic cores; features diethylamino and 2,6-dimethylphenyl groups. Application: Commercial availability suggests use as a synthetic intermediate or agrochemical.
Chlorinated Acetamides
- 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) :
- Structure : Chlorine atom at the α-position and methoxymethyl group.
- Application : Herbicide (disrupts plant cell division).
- Comparison : Chlorine enhances herbicidal activity but introduces toxicity risks in mammalian systems.
Complex Heterocyclic Acetamides
- Goxalapladib (Pharmaceutical Forum):
- Structure : 1,8-Naphthyridine core with trifluoromethyl biphenyl and piperidinyl groups.
- Application : Anti-atherosclerosis agent targeting phospholipase A2.
- Comparison : The naphthyridine core and extended substituents increase molecular weight (718.80 g/mol) and likely improve target specificity but reduce oral bioavailability.
Data Table: Structural and Functional Comparison
Key Research Findings
Core Heterocycle Impact: Quinolinone (target compound) and benzothiazole (EP 3 348 550A1) cores are both associated with kinase modulation, but benzothiazoles often exhibit superior metabolic stability. Naphthyridine derivatives (e.g., Goxalapladib) show high specificity for cardiovascular targets but require advanced formulations due to poor solubility.
Substituent Effects: Electron-Withdrawing Groups: Benzenesulfonyl (target) and trifluoromethyl (EP 3 348 550A1) enhance binding to enzymatic active sites. Lipophilic Groups: 2,5-Dimethylphenyl (target) and diethylamino (Kanto Catalog) improve membrane permeability but may increase off-target interactions.
Applications :
- Therapeutic vs. Agrochemical : Chlorinated acetamides (e.g., Alachlor) prioritize cost-effectiveness and environmental persistence, while pharmaceutical analogs (e.g., Goxalapladib) focus on target specificity and safety.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide , identified by CAS number 902278-52-8, belongs to a class of quinoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 448.5 g/mol. The structure features a quinoline core substituted with a benzenesulfonyl group and an acetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N2O5S |
| Molecular Weight | 448.5 g/mol |
| CAS Number | 902278-52-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Quinoline derivatives often exhibit their effects through the inhibition of specific enzymes or modulation of receptor activity. For instance, some studies suggest that this compound may inhibit certain kinases or other enzymes involved in cellular signaling pathways, leading to antiproliferative effects in cancer cell lines .
Biological Assays and Efficacy
Research has demonstrated that this compound exhibits significant biological activity across various assays:
Antitumor Activity
In vitro studies have shown that this compound possesses notable antitumor properties. It has been tested against several cancer cell lines, including:
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- NUGC-3 (gastric cancer)
The results indicated that the compound effectively inhibits cell proliferation with IC50 values demonstrating its potency:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.26 ± 0.33 |
| MDA-MB-231 | 6.48 ± 0.11 |
| NUGC-3 | 20.46 ± 8.63 |
Additionally, the compound exhibited higher efficacy in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, suggesting a complex interaction with the tumor microenvironment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate moderate to high activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Research : A study conducted on the effects of quinoline derivatives revealed that modifications in the sulfonyl and acetamide groups significantly enhanced their anticancer activity. This particular compound was noted for its ability to induce apoptosis in cancer cells through mitochondrial pathways .
- Enzyme Inhibition : Another investigation focused on the enzyme inhibition profile of this compound showed promising results in inhibiting kinases associated with cancer progression, underscoring its potential as a therapeutic agent in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
